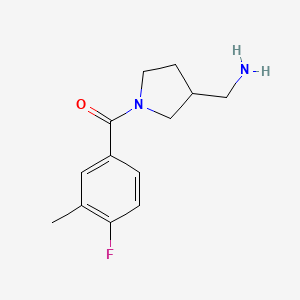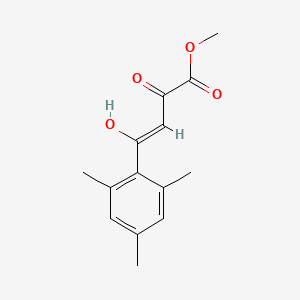
methyl (2Z)-2-hydroxy-4-oxo-4-(2,4,6-trimethylphenyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate is an organic compound characterized by its unique structure, which includes a mesityl group and a (Z)-configured double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate typically involves the reaction of mesityl aldehyde with ethyl acetoacetate under basic conditions, followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at room temperature to ensure the (Z)-configuration of the double bond is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines or alcohols in the presence of a base like triethylamine at room temperature.
Major Products
Oxidation: Formation of a ketone.
Reduction: Formation of an alcohol.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group can enhance the compound’s binding affinity to these targets, while the (Z)-configured double bond can influence its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (E)-4-hydroxy-4-mesityl-2-oxobut-3-enoate: The (E)-isomer of the compound, which has different stereochemistry and potentially different reactivity and applications.
Methyl 4-hydroxy-4-phenyl-2-oxobut-3-enoate: A similar compound with a phenyl group instead of a mesityl group, which can affect its chemical properties and applications.
Uniqueness
Methyl (Z)-4-hydroxy-4-mesityl-2-oxobut-3-enoate is unique due to its mesityl group and (Z)-configuration, which confer specific chemical properties and reactivity. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
methyl (Z)-4-hydroxy-2-oxo-4-(2,4,6-trimethylphenyl)but-3-enoate |
InChI |
InChI=1S/C14H16O4/c1-8-5-9(2)13(10(3)6-8)11(15)7-12(16)14(17)18-4/h5-7,15H,1-4H3/b11-7- |
Clave InChI |
YOOYZFURSQENBX-XFFZJAGNSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1)C)/C(=C/C(=O)C(=O)OC)/O)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=CC(=O)C(=O)OC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


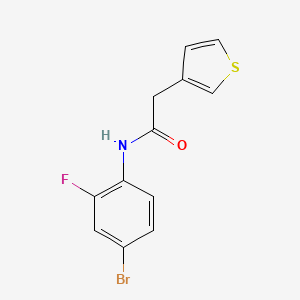

![3-benzyl-8-methoxy-2-sulfanyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14907700.png)
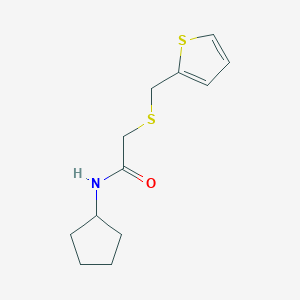
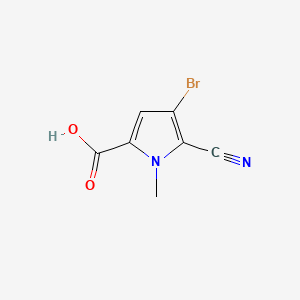
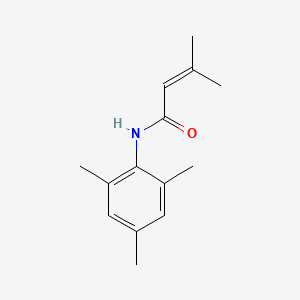

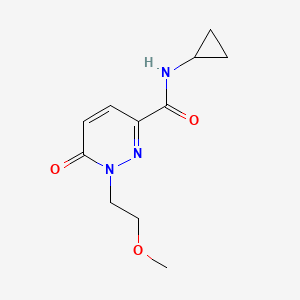
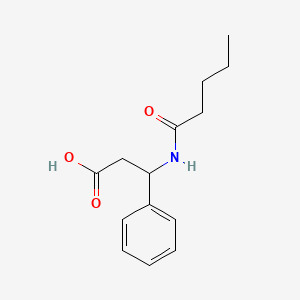
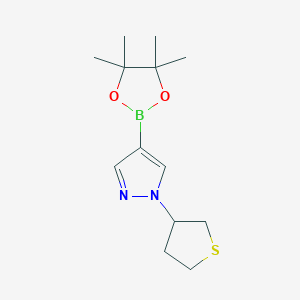
![Bicyclo[2.2.0]hexan-1-ylmethanamine](/img/structure/B14907780.png)

![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
